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molecular formula C9H5NO B8746531 1-Ethynyl-4-isocyanatobenzene

1-Ethynyl-4-isocyanatobenzene

Cat. No. B8746531
M. Wt: 143.14 g/mol
InChI Key: KGTKIKXAWGTZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678913B2

Procedure details

4-Ethynylphenylisocyanate was prepared from reaction of 4-ethynylaniline with one equivalent of carbonyldiimidazole in CH2Cl2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)#[CH:2].[C:10](N1C=CN=C1)(N1C=CN=C1)=[O:11]>C(Cl)Cl>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([N:7]=[C:10]=[O:11])=[CH:5][CH:4]=1)#[CH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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